1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that imidazole derivatives possess various biological activities, which may give us some clues about the possible interactions with its targets .
Biochemical Pathways
It is known that imidazole derivatives can affect a broad range of biological activities .
Result of Action
It is known that imidazole derivatives can exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst.
Coupling with the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be coupled to the imidazole ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the imidazole ring.
1-(4-Trifluoromethylphenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
4-(Trifluoromethyl)phenylboronic acid: Similar phenyl ring with a trifluoromethyl group but has a boronic acid functional group instead of a carboxylic acid.
Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBRBAWLNPHJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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